molecular formula C20H26N2O5 B11383609 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11383609
M. Wt: 374.4 g/mol
InChI Key: QRJZEKGIYLMNFR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of furan, pyrrolidine, and trimethoxybenzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H26N2O5/c1-24-17-11-14(12-18(25-2)19(17)26-3)20(23)21-13-15(16-7-6-10-27-16)22-8-4-5-9-22/h6-7,10-12,15H,4-5,8-9,13H2,1-3H3,(H,21,23)

InChI Key

QRJZEKGIYLMNFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the furan-2-yl ethylamine intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with ethylamine under reductive amination conditions.

    Introduction of the pyrrolidine ring: The intermediate is then reacted with pyrrolidine in the presence of a suitable base, such as triethylamine, to form the pyrrolidin-1-yl ethylamine derivative.

    Coupling with 3,4,5-trimethoxybenzoyl chloride: The final step involves the acylation of the pyrrolidin-1-yl ethylamine derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.

    Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide: Lacks the pyrrolidine ring, which may affect its biological activity.

    N-[2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide: Lacks the furan ring, which may influence its interaction with molecular targets.

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the methoxy groups, which could alter its chemical reactivity and biological properties.

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of both furan and pyrrolidine rings, along with the trimethoxybenzamide moiety. This combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

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